methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate
Overview
Description
Methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol This compound is characterized by the presence of a pyrrole ring substituted with a formyl group and a benzoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate typically involves the reaction of 4-(bromomethyl)benzoic acid methyl ester with 2-formylpyrrole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide or an acid catalyst like hydrochloric acid.
Major Products Formed
Oxidation: 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid.
Reduction: Methyl 4-[(2-hydroxymethyl-1H-pyrrol-1-yl)methyl]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate is not fully understood. it is believed to interact with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of enzyme activity or protein function .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-formylbenzoate: Similar structure but lacks the pyrrole ring.
Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: Contains a methoxyphenoxy group instead of a pyrrole ring.
Methyl 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate: Similar structure but with a different substitution pattern on the benzoate moiety.
Uniqueness
Methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate is unique due to the presence of both a formyl-substituted pyrrole ring and a benzoate ester. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[(2-formylpyrrol-1-yl)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)12-6-4-11(5-7-12)9-15-8-2-3-13(15)10-16/h2-8,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECUPNSFEBPTCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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